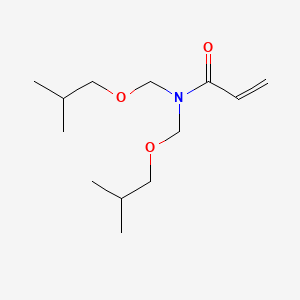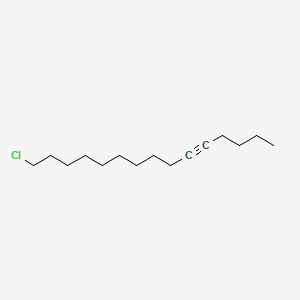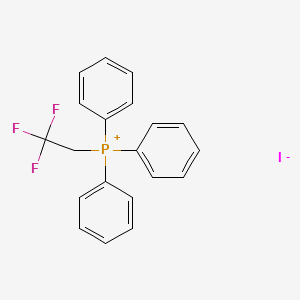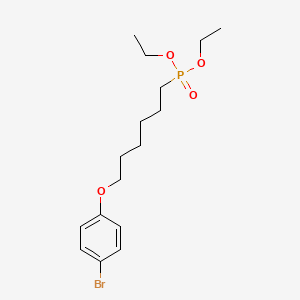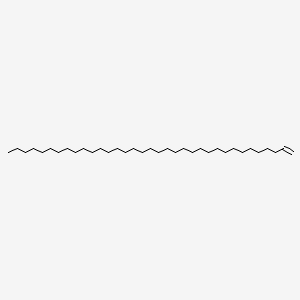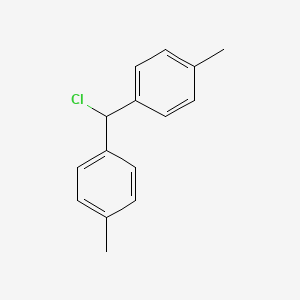
Isooctyl ((butylthioxostannyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl ((butylthioxostannyl)thio)acetate is a chemical compound with the molecular formula C14H28O2S2Sn and a molecular weight of 411.20 g/mol. This compound is known for its unique structure, which includes a butylthioxostannyl group attached to an isooctyl thioacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl ((butylthioxostannyl)thio)acetate typically involves the reaction of isooctyl thioacetate with butylthioxostannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as distillation or recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Isooctyl ((butylthioxostannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxostannyl group to a stannyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Stannyl derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isooctyl ((butylthioxostannyl)thio)acetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of isooctyl ((butylthioxostannyl)thio)acetate involves its interaction with specific molecular targets. The thioxostannyl group can form coordination complexes with metal ions, influencing various biochemical pathways. The acetate moiety can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Isooctyl ((methylthioxostannyl)thio)acetate
- Isooctyl ((ethylthioxostannyl)thio)acetate
- Isooctyl ((propylthioxostannyl)thio)acetate
Uniqueness
Isooctyl ((butylthioxostannyl)thio)acetate is unique due to its specific butylthioxostannyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
82554-77-6 |
|---|---|
Fórmula molecular |
C14H28O2S2Sn |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
butyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/C10H20O2S.C4H9.S.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;;/h9,13H,3-8H2,1-2H3;1,3-4H2,2H3;;/q;;;+1/p-1 |
Clave InChI |
NMVTWEGLGYAJFF-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](=S)SCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



